N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRROUXKYXFKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrimidine core is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the pyrrolidinyl group.
Introduction of Dimethyl Groups: Methylation of the pyrimidine ring can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Formation of Benzamide: The final step involves coupling the pyrimidine derivative with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups, particularly the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for therapeutic agents due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and benzamide moieties allow the compound to bind to active sites or allosteric sites of proteins, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, influencing cellular processes and biological outcomes.
Comparison with Similar Compounds
Key Structural Differences:
- Pyrimidine vs.
- Pyrrolidine Substitution: The pyrrolidine group at position 2 of the pyrimidine may enhance solubility or metabolic stability compared to halogenated aryl groups in teflubenzuron or novaluron.
- Fluorination Pattern : The 2,6-difluorobenzamide moiety is conserved across all analogs, suggesting its critical role in target interaction .
Environmental and Regulatory Profiles
Regulatory Notes:
- Diflubenzuron’s classification as a marine pollutant (UN3082) necessitates stringent handling , whereas the environmental impact of the target compound remains unassessed.
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine group and a difluorobenzamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and improve neuronal survival in vitro, suggesting potential applications in treating conditions such as Alzheimer's disease.
Case Studies
- Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Antimicrobial Evaluation : In a series of tests against common pathogens such as E. coli and S. aureus, the compound exhibited MIC values ranging from 16 to 32 µg/mL, highlighting its potential as an antimicrobial agent.
- Neuroprotection : In a neuroblastoma cell line model subjected to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
